molecular formula C26H31F3N6O2 B12406334 Mps1-IN-4

Mps1-IN-4

Cat. No.: B12406334
M. Wt: 516.6 g/mol
InChI Key: LVBWRNKEBGYENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mps1-IN-4 is a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, also known as threonine tyrosine kinase (TTK). Mps1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during cell division. Inhibition of Mps1 kinase has been identified as a promising approach for cancer therapy due to its role in preventing chromosomal instability and aneuploidy, which are hallmarks of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mps1-IN-4 typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Mps1-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

Mps1-IN-4 exerts its effects by inhibiting the kinase activity of Mps1. This inhibition disrupts the spindle assembly checkpoint, leading to premature exit from mitosis and subsequent cell death. The molecular targets of this compound include the active site of Mps1 kinase, where it binds and prevents phosphorylation of key substrates involved in checkpoint signaling .

Comparison with Similar Compounds

Mps1-IN-4 is compared with other Mps1 kinase inhibitors such as BAY 1161909 and BAY 1217389. While all these compounds target Mps1 kinase, this compound is unique in its chemical structure and binding affinity. Similar compounds include:

This compound stands out due to its specific binding interactions and efficacy in various cancer models, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C26H31F3N6O2

Molecular Weight

516.6 g/mol

IUPAC Name

N-cyclopropyl-4-[8-(oxan-4-ylmethylamino)-6-[(1,1,1-trifluoro-2-methylpropan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzamide

InChI

InChI=1S/C26H31F3N6O2/c1-25(2,26(27,28)29)33-22-13-20(30-14-16-9-11-37-12-10-16)23-31-15-21(35(23)34-22)17-3-5-18(6-4-17)24(36)32-19-7-8-19/h3-6,13,15-16,19,30H,7-12,14H2,1-2H3,(H,32,36)(H,33,34)

InChI Key

LVBWRNKEBGYENR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)F)NC1=NN2C(=CN=C2C(=C1)NCC3CCOCC3)C4=CC=C(C=C4)C(=O)NC5CC5

Origin of Product

United States

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